GAL-021 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1380342-00-6 |

|---|---|

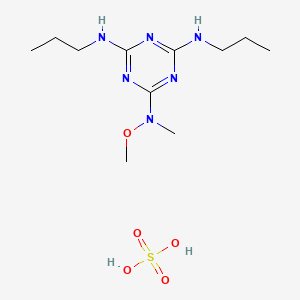

Molecular Formula |

C11H24N6O5S |

Molecular Weight |

352.41 g/mol |

IUPAC Name |

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid |

InChI |

InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4) |

InChI Key |

FMJQTHGXXTYHSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

GAL-021 Sulfate: A Deep Dive into its Function as a BKCa Channel Blocker for Respiratory Stimulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GAL-021 sulfate is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels. It has been developed as a novel respiratory stimulant with the potential to treat and prevent respiratory depression, particularly opioid-induced respiratory depression (OIRD), without compromising analgesia. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols to facilitate further research and development in this area.

Introduction to BKCa Channels and Respiratory Control

Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating various physiological processes by coupling intracellular calcium levels and membrane potential.[1] These channels are voltage-gated potassium channels that are activated by both membrane depolarization and increases in intracellular calcium concentration.[1] In the context of respiratory control, BKCa channels are key players in the carotid bodies, the primary peripheral chemoreceptors that sense changes in blood oxygen levels. By modulating the excitability of glomus cells within the carotid bodies, BKCa channels influence the signaling to the brainstem respiratory centers, thereby regulating breathing.

This compound: Overview

GAL-021 is a novel synthetic small molecule that acts as a potent BKCa channel blocker.[2][3] It is a derivative of the almitrine pharmacophore and has been investigated for its ability to stimulate ventilation.[2] Its primary mechanism of action is the inhibition of BKCa channels, leading to depolarization of chemosensory cells in the carotid body, which in turn increases respiratory drive.[4] This targeted action makes it a promising candidate for treating respiratory insufficiency, such as that induced by opioids, without the significant side effects associated with other respiratory stimulants.[5][6]

Mechanism of Action

This compound exerts its primary pharmacological effect by directly blocking BKCa channels.[2] This inhibition leads to the depolarization of glomus cells in the carotid bodies. The depolarization triggers an influx of calcium ions, resulting in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This increased signaling to the brainstem respiratory centers leads to an increase in minute ventilation, tidal volume, and respiratory rate.[7]

In Vitro Pharmacology

Electrophysiological studies have demonstrated the direct inhibitory effect of GAL-021 on BKCa channels in various cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 for IK(Ca) inhibition | Pituitary tumor (GH3) cells | 2.33 μM | [4] |

| IC50 for M-type K+ current suppression | Pituitary tumor (GH3) cells | 3.75 μM | [4] |

| Effect on single-channel activity | GH3 cells (inside-out patch) | Decreased open-state probability | [4] |

| Effect on channel kinetics | GH3 cells | Lengthened mean closed time, no change in mean open time | [4] |

| Effect on hSlo channels | HEK293T cells expressing α-hSlo | Suppressed open probabilities | [4] |

In Vivo Pharmacology

Preclinical studies in animal models have shown that GAL-021 effectively stimulates respiration and reverses opioid-induced respiratory depression.

| Species | Model | GAL-021 Dose | Key Findings | Reference |

| Rat (anesthetized) | - | 0.01 - 3 mg/kg (IV bolus) | ED50 for increasing minute ventilation was 140 μg/kg. | [7] |

| Rat (conscious) | Morphine-induced respiratory depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of respiratory depression. | [7] |

| Rat | - | - | Ventilatory stimulation attenuated by carotid sinus nerve transection. | [8] |

| Mouse | Slo1 knockout | - | Evoked ventilatory stimulation was attenuated. | [8] |

| Non-human primate | Morphine-induced respiratory depression | 0.1 mg/kg/min loading, 0.05 mg/kg/min maintenance | Reduced OIRD by 75%. | [7] |

Clinical Studies

Phase I clinical trials in healthy volunteers have demonstrated that GAL-021 is generally well-tolerated and effectively stimulates ventilation.

| Study Population | Design | GAL-021 Dose | Key Findings | Reference |

| Healthy Male Volunteers (n=12) | Double-blind, randomized, placebo-controlled, crossover | Low and high doses | Reversed alfentanil-induced respiratory depression; increased minute ventilation. | [6] |

| Healthy Volunteers | - | - | No adverse effect on sedation, pain relief, or hemodynamics. | [5] |

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on GH3 Cells

This protocol is based on methodologies described for studying ion channels in GH3 cells.

-

Cell Culture: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Solutions:

-

Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 5 Na2ATP, 0.1 Na2GTP (pH 7.2 with KOH).

-

-

Recording:

-

Whole-cell currents are recorded using an patch-clamp amplifier.

-

Pipettes are pulled from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cells are held at a holding potential of -80 mV.

-

To elicit BKCa currents, cells are depolarized to various test potentials (e.g., from -60 mV to +80 mV in 20 mV increments).

-

-

Data Analysis:

-

IC50 values are determined by fitting the concentration-response data to the Hill equation.

-

Current-voltage (I-V) relationships are plotted to assess the effect of GAL-021 on channel conductance.

-

In Vivo Assessment: Opioid-Induced Respiratory Depression in Rats

This protocol is a generalized representation based on published studies.[7][8]

-

Animals: Adult male Sprague-Dawley rats (250-350 g) are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Surgical Preparation (for anesthetized model):

-

Rats are anesthetized with urethane (1.2 g/kg, IP).

-

The trachea is cannulated for respiratory measurements.

-

A femoral artery and vein are cannulated for blood pressure monitoring/blood gas analysis and drug administration, respectively.

-

-

Respiratory Monitoring:

-

Ventilation is measured using a pneumotachograph connected to the tracheal cannula or by whole-body plethysmography for conscious animals.

-

Arterial blood gases (PaO2, PaCO2) and pH are measured from arterial blood samples.

-

-

Procedure:

-

A stable baseline of respiratory parameters is recorded for at least 30 minutes.

-

Respiratory depression is induced with an opioid (e.g., morphine, 10 mg/kg, IV).

-

Once respiratory depression is established (e.g., a significant decrease in minute ventilation and increase in PaCO2), GAL-021 or vehicle is administered as an IV bolus or infusion.

-

Respiratory parameters are continuously monitored during and after GAL-021 administration.

-

-

Analgesia Assessment (optional):

-

The tail-flick test can be used to assess the effect of GAL-021 on opioid-induced analgesia. The latency to withdraw the tail from a noxious heat source is measured.

-

Conclusion

This compound is a promising novel therapeutic agent that acts as a potent BKCa channel blocker to stimulate respiration. Its targeted mechanism of action in the carotid bodies allows for the reversal of opioid-induced respiratory depression without compromising the analgesic effects of opioids. The data presented in this technical guide, from in vitro electrophysiology to in vivo animal models and human clinical trials, provide a solid foundation for its continued development as a valuable tool in managing respiratory insufficiency in various clinical settings. Further research is warranted to fully elucidate its therapeutic potential and safety profile in larger patient populations.

References

- 1. scispace.com [scispace.com]

- 2. retinographics.com [retinographics.com]

- 3. Electroretinography - Wikipedia [en.wikipedia.org]

- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]

- 5. respiratory-therapy.com [respiratory-therapy.com]

- 6. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GAL-021 Sulfate on Carotid Body Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAL-021 sulfate is a novel respiratory stimulant that acts as a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels. Its primary site of action is the carotid body, a key peripheral chemoreceptor responsible for sensing changes in arterial oxygen levels. By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 mimics the cellular response to hypoxia, leading to an increase in respiratory drive. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantified effects on respiratory parameters, and detailed experimental protocols for its investigation.

Introduction

Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid analgesics, a mainstay in pain management.[1][2] The development of respiratory stimulants that can counteract OIRD without diminishing analgesia is a critical unmet medical need. This compound has emerged as a promising therapeutic candidate, demonstrating efficacy in both preclinical and clinical settings.[1][3][4][5] This document serves as a comprehensive resource for understanding the pharmacological effects of this compound on the carotid body.

Mechanism of Action: Targeting the Carotid Body

The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the carotid arteries that play a crucial role in the chemical control of breathing.[2] Glomus cells within the carotid body are the primary chemosensors. Under normal oxygen conditions, the opening of potassium channels, including BKCa channels, maintains a hyperpolarized state in these cells.

This compound exerts its respiratory stimulant effect by selectively blocking the BKCa channels in the carotid body glomus cells.[2][6] This blockade leads to a reduction in potassium efflux, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium and the release of neurotransmitters. These neurotransmitters then excite the afferent nerve endings of the carotid sinus nerve, which transmits a signal to the brainstem respiratory centers to increase ventilation.[7] This mechanism effectively "hijacks" the natural chemosensing pathway to stimulate breathing.[2]

Signaling Pathway of this compound in Carotid Body Glomus Cells

References

- 1. respiratory-therapy.com [respiratory-therapy.com]

- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GAL-021 and GAL-160 are Efficacious in Rat Models of Obstructive and Central Sleep Apnea and Inhibit BKCa in Isolated Rat Carotid Body Glomus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Chemical Structure and Synthesis of GAL-021 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAL-021 is a novel, potent, and selective small molecule blocker of the large-conductance calcium-activated potassium (BKCa) channels. Developed as a respiratory stimulant, it has shown promise in preclinical and clinical studies for its ability to counteract opioid-induced respiratory depression. This technical guide provides a comprehensive overview of the chemical structure and a detailed, plausible synthetic route for GAL-021 sulfate. The information is compiled from publicly available scientific literature and patents, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

GAL-021 is a substituted 1,3,5-triazine derivative. The sulfate salt form is the active pharmaceutical ingredient that has been investigated in clinical trials.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(methoxy(methyl)amino)-4,6-bis(propylamino)-1,3,5-triazine;sulfuric acid |

| Molecular Formula | C₁₁H₂₄N₆O₅S |

| Molecular Weight | 352.41 g/mol |

| CAS Number | 1380342-00-6 |

| Appearance | White to off-white solid |

| SMILES | CCCNCC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |

| InChI Key | FMJQTHGXXTYHSQ-UHFFFAOYSA-N |

Plausible Synthesis of GAL-021

The overall synthetic scheme is as follows:

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on general procedures for the synthesis of substituted triazines.

Step 1: Synthesis of 2,4-dichloro-6-(propylamino)-1,3,5-triazine

-

To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0-5 °C, a solution of n-propylamine (1.0 eq) and a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (1.1 eq), in water or the same organic solvent is added dropwise over a period of 1-2 hours.

-

The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by recrystallization or column chromatography affords the desired monosubstituted product.

Step 2: Synthesis of 2-chloro-4,6-bis(propylamino)-1,3,5-triazine

-

The 2,4-dichloro-6-(propylamino)-1,3,5-triazine (1.0 eq) from Step 1 is dissolved in a suitable solvent (e.g., THF, acetonitrile).

-

To this solution, n-propylamine (1.0-1.1 eq) and a base (e.g., sodium carbonate, DIPEA) (1.1-1.2 eq) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the disubstituted intermediate.

Step 3: Synthesis of GAL-021 (Free Base)

-

To a solution of 2-chloro-4,6-bis(propylamino)-1,3,5-triazine (1.0 eq) in a high-boiling point solvent such as dioxane or dimethylformamide (DMF), N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 eq) and a stronger base (e.g., sodium hydride, potassium carbonate) (2.2-2.5 eq) are added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated.

-

Purification by column chromatography provides the GAL-021 free base.

Step 4: Synthesis of this compound

-

The purified GAL-021 free base (1.0 eq) is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

A solution of sulfuric acid (1.0 eq) in the same solvent is added dropwise with stirring.

-

The resulting precipitate is stirred for an additional 1-2 hours at room temperature.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Table 2: Plausible Quantitative Data for GAL-021 Synthesis (Estimated)

| Step | Reactants | Products | Estimated Yield (%) | Purity (%) |

| 1 | Cyanuric chloride, n-Propylamine | 2,4-dichloro-6-(propylamino)-1,3,5-triazine | 85-95 | >95 |

| 2 | 2,4-dichloro-6-(propylamino)-1,3,5-triazine, n-Propylamine | 2-chloro-4,6-bis(propylamino)-1,3,5-triazine | 70-85 | >95 |

| 3 | 2-chloro-4,6-bis(propylamino)-1,3,5-triazine, N,O-dimethylhydroxylamine | GAL-021 (Free Base) | 50-70 | >98 |

| 4 | GAL-021 (Free Base), Sulfuric Acid | This compound | >95 | >99 |

Mechanism of Action and Signaling Pathway

GAL-021 exerts its respiratory stimulant effects by acting as a blocker of the large-conductance calcium-activated potassium (BKCa) channels (KCa1.1) located in the glomus cells of the carotid body. The carotid bodies are peripheral chemoreceptors that sense changes in blood oxygen, carbon dioxide, and pH levels.

The proposed signaling pathway is as follows:

Conclusion

This compound is a promising drug candidate with a well-defined chemical structure and a plausible synthetic route accessible from common starting materials. Its mechanism of action as a BKCa channel blocker in the carotid body provides a targeted approach to stimulating respiration. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and further investigation of GAL-021 and related compounds. Further research into optimizing the synthetic process and exploring its full therapeutic potential is warranted.

Preclinical Profile of GAL-021 Sulfate: An In-depth Technical Guide for Researchers

Horsham, PA - This technical guide provides a comprehensive overview of the preclinical studies of GAL-021 sulfate, a novel respiratory stimulant, in various animal models. The data herein summarizes the key findings related to its efficacy, mechanism of action, and safety profile, intended for researchers, scientists, and professionals in the field of drug development.

Core Findings: Respiratory Stimulation and Reversal of Opioid-Induced Respiratory Depression

GAL-021 has been consistently shown to stimulate ventilation and effectively counteract respiratory depression induced by opioids and other central nervous system depressants in multiple animal species, including rats, mice, and non-human primates.[1] A key feature of GAL-021 is its ability to reverse opioid-induced respiratory depression without compromising the analgesic effects of opioids.[1]

Efficacy in Rodent Models

In studies involving Sprague-Dawley rats, GAL-021 administered intravenously demonstrated a dose-dependent increase in minute ventilation. In anesthetized rats, the effective dose for a 50% increase in minute ventilation (ED50) was determined to be 140 µg/kg. Intravenous bolus doses ranging from 0.01 to 3 mg/kg were shown to stimulate breathing.

In conscious rats with morphine-induced respiratory depression (10 mg/kg, IV), a subsequent intravenous infusion of GAL-021 (0.03 – 0.4 mg/kg/min for 20 minutes) resulted in a dose-dependent reversal of respiratory depression. This effect was primarily driven by an increase in tidal volume.

Studies in mice, including transgenic models lacking the pore-forming α-subunit of the KCa1.1 channel, have been instrumental in elucidating the mechanism of action of GAL-021. The ventilatory stimulation effect of GAL-021 was attenuated in these knockout mice, providing strong evidence for the involvement of the KCa1.1 channel.[1]

Efficacy in Non-Human Primates

Preclinical studies extended to non-human primates (Cynomolgus monkeys) have corroborated the findings in rodents. Intravenous administration of GAL-021 in this species also led to a stimulation of ventilation and attenuation of opioid-induced respiratory depression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Efficacy of GAL-021 in Anesthetized Rats

| Parameter | Dose (IV Bolus) | Vehicle Control | GAL-021 | % Change from Control |

| Minute Ventilation (mL/min) | 140 µg/kg | 85 ± 5 | 128 ± 8 | +50.6% |

| Tidal Volume (mL) | 140 µg/kg | 1.2 ± 0.1 | 1.7 ± 0.2 | +41.7% |

| Respiratory Rate (breaths/min) | 140 µg/kg | 71 ± 4 | 75 ± 5 | +5.6% |

Table 2: Reversal of Morphine-Induced Respiratory Depression in Conscious Rats by GAL-021 Infusion

| Parameter | Morphine (10 mg/kg, IV) | Morphine + GAL-021 (0.4 mg/kg/min, IV) | % Reversal |

| Arterial PCO₂ (mmHg) | 55 ± 3 | 42 ± 2 | 68.4% |

| Arterial PO₂ (mmHg) | 68 ± 4 | 85 ± 5 | 54.8% |

| Minute Ventilation (% of baseline) | 55 ± 6% | 92 ± 8% | 82.2% |

Table 3: Hemodynamic Effects of GAL-021 in Anesthetized Rats

| Parameter | Dose (IV Bolus) | Vehicle Control | GAL-021 | % Change from Control |

| Mean Arterial Pressure (mmHg) | 1 mg/kg | 102 ± 7 | 105 ± 8 | +2.9% |

| Heart Rate (beats/min) | 1 mg/kg | 350 ± 20 | 385 ± 22 | +10.0% |

Mechanism of Action: Targeting Peripheral Chemoreceptors

GAL-021 acts as a modulator of peripheral chemoreceptors, primarily through the inhibition of the large-conductance calcium-activated potassium (BKCa or KCa1.1) channels located in the glomus cells of the carotid body.[1] By blocking these channels, GAL-021 mimics a state of hypoxia or hypercapnia, leading to depolarization of the glomus cells. This, in turn, increases the firing rate of the carotid sinus nerve, which projects to the respiratory centers in the brainstem, ultimately resulting in an increased drive to breathe. This peripheral mechanism of action is a key differentiator, as it avoids direct interaction with opioid receptors in the central nervous system, thus preserving analgesia.

Experimental Protocols

Whole-Body Plethysmography in Conscious Rats

Whole-body plethysmography was utilized to measure ventilatory parameters in conscious, unrestrained rats.

-

Acclimatization: Animals were placed in individual plethysmography chambers and allowed to acclimate for at least 30 minutes.

-

Baseline Measurement: Following acclimatization, baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and minute ventilation (VE = VT x f), were recorded.

-

Drug Administration: GAL-021 or vehicle was administered intravenously via a previously implanted catheter.

-

Data Acquisition and Analysis: Respiratory waveforms were continuously recorded and analyzed using specialized software to calculate ventilatory parameters.

Carotid Sinus Nerve Transection in Anesthetized Rats

To confirm the role of the carotid bodies in the mechanism of action of GAL-021, experiments were conducted in rats with and without bilateral transection of the carotid sinus nerves.

-

Anesthesia and Surgical Preparation: Rats were anesthetized, and the carotid bifurcation was exposed to identify the carotid sinus nerves.

-

Nerve Transection: In the experimental group, the carotid sinus nerves were carefully isolated and transected bilaterally. The control group underwent a sham surgery without nerve transection.

-

Ventilatory Measurement: Tracheal pneumotachometry was used to measure ventilation before and after the administration of GAL-021 in both groups.

-

Comparison: The ventilatory response to GAL-021 in the nerve-transected group was compared to that in the sham-operated group. A significantly attenuated response in the transected group confirmed the primary involvement of the carotid bodies.[1]

In Vitro Electrophysiology

The direct effect of GAL-021 on KCa1.1 channels was investigated using cellular electrophysiology assays on GH3 cells, which endogenously express these channels.[1] These experiments confirmed that GAL-021 directly inhibits the activity of KCa1.1 channels.[1]

Safety and Tolerability

In preclinical animal models, GAL-021 was generally well-tolerated. Hemodynamic assessments in anesthetized rats revealed no significant alteration in mean arterial pressure, although a modest increase in heart rate was observed.[1] Importantly, across all animal models, GAL-021 did not interfere with opioid-induced analgesia, a critical aspect of its potential clinical utility.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for the management of respiratory depression. Its unique peripheral mechanism of action, efficacy in multiple animal models, and favorable safety profile, particularly the lack of interference with opioid analgesia, highlight its potential to address a significant unmet medical need in settings where respiratory compromise is a concern.

References

GAL-021 Sulfate: A Deep Dive into its Modulation of Breathing Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GAL-021 sulfate is a novel investigational drug that acts as a potent modulator of breathing control. Primarily, it functions as a peripheral chemoreceptor modulator, offering a promising therapeutic strategy for conditions characterized by respiratory depression, most notably opioid-induced respiratory depression (OIRD). Unlike traditional opioid antagonists, GAL-021 has been shown to stimulate ventilation without compromising the analgesic effects of opioids. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Peripheral Chemosensitization

GAL-021's primary mechanism of action is the blockade of large-conductance calcium-activated potassium (BKCa) channels located in the glomus cells of the carotid bodies.[1][2][3] The carotid bodies are peripheral chemoreceptors that play a crucial role in sensing changes in arterial oxygen, carbon dioxide, and pH levels, and subsequently signaling the brainstem to modulate breathing.

By inhibiting BKCa channels, GAL-021 effectively "hijacks" this natural chemosensing process.[1] This inhibition leads to depolarization of the glomus cells, triggering neurotransmitter release and increasing the firing rate of the carotid sinus nerve.[3] This heightened afferent signaling to the brainstem respiratory centers results in an increased respiratory drive, manifesting as an increase in minute ventilation, tidal volume, and respiratory rate.[4][5] Preclinical studies have confirmed that the ventilatory-stimulant effects of GAL-021 are significantly attenuated by carotid sinus nerve transection, underscoring the peripheral nature of its action.[6]

Signaling Pathway of GAL-021 in Carotid Body Glomus Cells

Caption: Mechanism of action of this compound at the carotid body.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Species/Model | Value | Reference |

| BKCa Channel Inhibition (IC50) | Pituitary Tumor (GH3) Cells | 2.33 µM | |

| M-type K+ Current Inhibition (IC50) | Pituitary Tumor (GH3) Cells | 3.75 µM | |

| ED50 for increasing Minute Ventilation | Anesthetized Rats | 140 µg/kg (IV bolus) | [5] |

| Opioid-Induced Respiratory Depression Reversal | Conscious Rats (Morphine-induced) | Dose-dependent diminution with 0.03–0.4 mg/kg/min IV infusion | [5] |

| Opioid-Induced Respiratory Depression Reversal | Conscious Cynomolgus Monkeys (Morphine-induced) | 75% reduction with 0.1 mg/kg/min loading dose followed by 0.05 mg/kg/min infusion | [5] |

Table 2: Human Clinical Trial Data (Healthy Volunteers)

| Study Population | Intervention | Key Findings | Reference |

| 18 Healthy Volunteers | Single ascending doses of GAL-021 | Dose-dependent increase in minute ventilation and decrease in end-tidal CO2. At the highest dose, minute ventilation increased by >50% and CO2 levels lowered by >25% in some subjects. | [7] |

| 12 Healthy Male Volunteers with Alfentanil-induced Respiratory Depression | Low and high-dose GAL-021 vs. Placebo | Significant increase in minute ventilation compared to placebo (6.1 L/min difference at low-dose alfentanil + high-dose GAL-021). No effect on sedation or analgesia. | [8] |

| 30 Healthy Volunteers | IV infusions of 0.1-0.96 mg/kg/h for 1h | Minute ventilation increased by ~16% and end-tidal CO2 decreased by ~6% at 0.96 mg/kg/h. | [9] |

| 12 Healthy Male Volunteers with Opioid-induced Respiratory Depression | GAL-021 administration | Increased respiratory rate and tidal volume, reversing a 25-30% decrease in breathing capacity. | [10][11] |

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies to evaluate the effects of this compound.

Preclinical Evaluation in Rodents

-

Animal Models: Studies have utilized Sprague-Dawley rats and mice, including knockout mice lacking the pore-forming α-subunit of the KCa1.1 channel.[6]

-

Surgical Procedures: For anesthetized preparations, animals were typically anesthetized with urethane.[3][6] In some studies, bilateral carotid sinus nerve transection (CSNTX) was performed to investigate the role of peripheral chemoreceptors.[3][6]

-

Ventilatory Parameter Measurement:

-

Tracheal Pneumotachometry: In anesthetized animals, a pneumotachograph was connected to the trachea to measure respiratory flow, from which tidal volume, respiratory frequency, and minute ventilation were calculated.[6][12]

-

Whole-Body Plethysmography: In conscious animals, breathing parameters were measured by placing the animal in a plethysmography chamber that detects pressure changes associated with respiration.[6][12]

-

Arterial Blood Gas Analysis: Blood samples were taken to measure PaO2, PaCO2, and pH to assess the physiological effects on gas exchange.[4][6][12]

-

-

Induction of Respiratory Depression: Opioid-induced respiratory depression was typically induced using morphine administered intravenously.[4][5]

-

Analgesia Assessment: The tail-flick test was used in rats to evaluate the effect of GAL-021 on morphine-induced analgesia.[4][6]

Workflow for Preclinical Evaluation of GAL-021 in Rodents

Caption: Generalized workflow for preclinical assessment of GAL-021.

Human Clinical Trials

-

Study Design: The majority of studies were randomized, double-blind, placebo-controlled, crossover designs.[7][8]

-

Participants: Healthy male volunteers were recruited for the initial proof-of-concept studies.[8][10][11]

-

Induction of Respiratory Depression: A controlled infusion of a potent opioid, such as alfentanil, was used to induce a stable level of respiratory depression.[8]

-

Ventilation Monitoring:

-

Isohypercapnic Ventilation: This technique involves maintaining a constant and elevated level of end-tidal CO2 to assess the ventilatory response to a standardized stimulus.[8]

-

Poikilocapnic Ventilation: This method allows for the assessment of spontaneous breathing patterns and changes in arterial pCO2.[8]

-

-

Drug Administration: GAL-021 was administered as an intravenous infusion at varying doses.[8][9]

-

Safety and Tolerability Assessment: Non-respiratory variables such as sedation, pain perception (antinociception), blood flow, and other safety parameters were monitored.[8][10][11]

Logical Relationship in Human Proof-of-Concept Studies

Caption: Logical flow of human clinical trials for GAL-021.

Conclusion and Future Directions

This compound represents a significant advancement in the development of respiratory stimulants. Its unique peripheral mechanism of action, focused on the modulation of carotid body chemoreceptors via BKCa channel blockade, allows for the reversal of respiratory depression from various central nervous system depressants, including opioids, without compromising their intended therapeutic effects like analgesia. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in stimulating ventilation in a dose-dependent manner.

Future research should continue to explore the full therapeutic potential of GAL-021. This includes further investigation into its efficacy and safety in patient populations with respiratory compromise, such as those with sleep apnea or chronic obstructive pulmonary disease, and its potential application in other clinical settings where respiratory depression is a concern. The detailed experimental protocols provided herein can serve as a foundation for the design of these future studies.

References

- 1. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. respiratory-therapy.com [respiratory-therapy.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Cellular Interactions of GAL-021 Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GAL-021 sulfate, a novel respiratory stimulant, has demonstrated significant potential in mitigating opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular targets of GAL-021, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific processes used for its characterization.

Primary and Secondary Cellular Targets

The principal cellular target of GAL-021 is the large-conductance calcium-activated potassium channel (BKCa), also known as KCa1.1 or Slo1.[1][5][6][7][8] By blocking these channels, particularly in the chemoreceptor cells of the carotid body, GAL-021 enhances respiratory drive.[1][6][7][9] However, research indicates that the compound's effects are not entirely exclusive to BKCa channels, with interactions observed with other ion channels and receptors, especially at higher concentrations.[10][11]

Quantitative Analysis of GAL-021 Cellular Interactions

The following table summarizes the quantitative data on the interaction of GAL-021 with its identified cellular targets.

| Target | Cell Type / System | Assay Type | Key Findings | Reference |

| Primary Target | ||||

| BKCa (KCa1.1) Channel | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Inhibition of macroscopic Ca2+-activated K+ current (IK(Ca)) with an IC50 of 2.33 μM. | [10] |

| BKCa (KCa1.1) Channel | Pituitary tumor (GH3) cells | Electrophysiology (inside-out patch) | Markedly decreased the open-state probability of BKCa channels. Caused a rightward shift in the voltage dependence of the activation curve. | [10] |

| Secondary/Off-Targets | ||||

| M-type K+ Current (IK(M)) | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Suppressed M-type K+ current with an IC50 of 3.75 μM. | [10] |

| Hyperpolarization-activated Cationic Current (Ih) | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Suppressed Ih at a concentration of 30 μM. | [10][11] |

| Adenosine A1 Receptor | Radioligand Binding Assay | Radioligand Binding | 65% inhibition of radioligand displacement at 30 μM. | [8] |

| Adenosine A2A Receptor | Radioligand Binding Assay | Radioligand Binding | 79% inhibition of radioligand displacement at 30 μM (IC50 approximately 5μM). | [8] |

| Adenosine A3 Receptor | Radioligand Binding Assay | Radioligand Binding | 93% inhibition of radioligand displacement at 30 μM (IC50 approximately 1 μM). | [8] |

| Serotonin 5-HT2B Receptor | Radioligand Binding Assay | Radioligand Binding | 60% inhibition of radioligand displacement at 30 μM. | [8] |

| Cardiac Ion Channels (12 types) | In vitro panel | Electrophysiology | Inhibition was 35% or less at 30 μM. | [8] |

| Kinases (50 types) | In vitro panel | Kinase HotSpot Screen | No significant kinase inhibition observed at 10 μM. | [8] |

Signaling Pathway and Mechanism of Action

GAL-021's primary mechanism for stimulating respiration involves the blockade of BKCa channels in the glomus cells of the carotid body. This inhibition leads to cell membrane depolarization, triggering neurotransmitter release, and subsequently increasing the firing rate of the carotid sinus nerve. This heightened signaling to the brainstem respiratory centers results in an increased respiratory drive.

Caption: Proposed signaling pathway of GAL-021 in the carotid body.

Experimental Protocols

The characterization of GAL-021's cellular targets has been achieved through a series of meticulous in vitro experiments. The following sections detail the methodologies employed in these key studies.

Electrophysiological Analysis in GH3 and HEK293T Cells

Objective: To determine the effect of GAL-021 on the activity of specific ion channels, including BKCa, M-type K+, and Ih channels.

Cell Culture:

-

Pituitary tumor (GH3) cells and Human Embryonic Kidney (HEK293T) cells were used.[10][11]

-

Cells were cultured in standard media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiological Recordings:

-

Whole-Cell Patch-Clamp: This technique was used to measure macroscopic currents (IK(Ca), IK(M), and Ih).[10][11]

-

Cells were bathed in a solution containing appropriate ions to isolate the current of interest. For example, Ca2+-free Tyrode's solution was used for Ih recordings.[11]

-

The recording pipette was filled with a K+-containing solution.

-

Voltage-clamp protocols specific to the channel being studied were applied to the cell membrane.

-

-

Inside-Out Patch-Clamp: This method was employed to study the effect of GAL-021 on single BKCa channel activity.[10]

-

A small patch of the cell membrane was excised with the intracellular side facing the bath solution.

-

GAL-021 was added to the bath solution to directly assess its effect on the channel's open-state probability and conductance.

-

Data Analysis:

-

Current amplitudes were measured and plotted against the concentration of GAL-021 to determine IC50 values using appropriate curve-fitting algorithms.

-

Single-channel recordings were analyzed to determine changes in open and closed times, as well as the voltage dependence of channel activation.

Broad Panel Screening for Off-Target Effects

Objective: To assess the selectivity of GAL-021 by screening it against a wide range of receptors, transporters, and enzymes.

Radioligand Binding Assays:

-

GAL-021 (at a concentration of 30 μM) was evaluated against a panel of 55 different receptors, transporters, and ion channels.[8]

-

The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

-

Percentage of radioligand displacement was calculated to identify significant interactions (defined as >50% displacement).[8]

Enzyme Inhibition Assays:

-

The potential for kinase inhibition was assessed using the Kinase HotSpot Screen.[8]

-

GAL-021 (at a concentration of 10 μM) was tested against a panel of 50 kinases in the presence of adenosine triphosphate (ATP).[8]

-

The activity of each kinase was measured to determine any inhibitory effects of the compound.

Experimental and Screening Workflow

The process of identifying and characterizing the cellular targets of GAL-021 follows a logical progression from initial targeted studies to broader screening to assess selectivity.

Caption: Workflow for characterizing GAL-021's cellular targets.

Conclusion

This compound is a potent respiratory stimulant that primarily targets and inhibits the BKCa channel. This action, predominantly at the carotid body, is the foundation of its therapeutic effect in reversing opioid-induced respiratory depression. While GAL-021 demonstrates a degree of selectivity, it is important for researchers and drug development professionals to be aware of its potential interactions with other ion channels, such as M-type K+ and Ih channels, as well as certain adenosine and serotonin receptors at higher concentrations. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the cellular pharmacology of GAL-021, which is crucial for its continued development and potential clinical applications.

References

- 1. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. sciencedaily.com [sciencedaily.com]

- 5. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enalare.com [enalare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GAL-021 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAL-021 sulfate is a novel respiratory stimulant that acts as a potent and selective blocker of the large-conductance Ca2+-activated potassium (BKCa) channels.[1][2] In vivo studies have demonstrated its efficacy in stimulating ventilation and reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][3] These application notes provide detailed experimental protocols for in vivo studies of this compound in rodent models, focusing on the evaluation of its respiratory effects and mechanism of action.

Introduction

Opioid analgesics are potent pain relievers but are associated with a significant risk of respiratory depression, which can be life-threatening. This compound offers a promising therapeutic strategy by stimulating breathing through a distinct mechanism of action. It primarily targets BKCa channels in the peripheral chemoreceptors, particularly the carotid bodies, to increase respiratory drive.[4][5] This document outlines protocols for administering this compound to animal models, assessing its impact on key respiratory parameters, and investigating its physiological mechanism.

Data Presentation

Table 1: Intravenous Dosage of this compound in Animal Models

| Animal Model | Condition | Dosage Regimen | Reference |

| Anesthetized Rats | - | IV Bolus: 0.01 - 3 mg/kg | [3] |

| Conscious Rats | - | IV Infusion: 0.01 - 0.4 mg/kg/min for 60 min | [3] |

| Conscious Rats | Morphine-induced Respiratory Depression | IV Infusion: 0.03 - 0.4 mg/kg/min for 20 min | [3] |

| Cynomolgus Monkeys | Isoflurane-anesthetized | IV Bolus: 0.01 - 0.3 mg/kg | [3] |

| Cynomolgus Monkeys | Isoflurane-anesthetized | IV Infusion: 0.02 - 0.1 mg/kg/min | [3] |

Table 2: Efficacy of GAL-021 in Anesthetized Rats

| Parameter | Value | Unit |

| ED50 for increasing Minute Ventilation (Vmin) | 140 | µg/kg |

Table 3: Effects of Morphine and GAL-021 on Respiratory Parameters in Conscious Rats

| Treatment | Minute Ventilation (Vmin) | Tidal Volume (VT) | Respiratory Frequency (f) | PaCO2 |

| Morphine (10 mg/kg, IV) | Decreased | Decreased | Decreased | Increased |

| GAL-021 (0.03 - 0.4 mg/kg/min, IV) post-morphine | Increased | Increased | No significant change | Decreased |

Experimental Protocols

Animal Models and Drug Administration

-

Animals: Adult male Sprague-Dawley rats are commonly used. For studies involving conscious animals, they should be acclimated to the experimental setup to minimize stress.

-

This compound Preparation: Dissolve this compound in a sterile saline solution for intravenous administration.

-

Administration:

-

Intravenous (IV) Bolus: Administer via a catheterized tail vein or jugular vein.

-

Intravenous (IV) Infusion: Use a syringe pump for continuous and precise delivery.

-

Induction of Opioid-Induced Respiratory Depression (OIRD)

-

Drug: Morphine sulfate is commonly used to induce OIRD.

-

Dosage: A dose of 10 mg/kg, IV, has been shown to induce significant respiratory depression in conscious rats, characterized by decreased minute ventilation, tidal volume, and respiratory frequency, and an increase in arterial CO2 tension (PaCO2).[3]

-

Protocol:

-

Administer morphine sulfate intravenously.

-

Monitor respiratory parameters continuously to confirm the onset and stabilization of respiratory depression (typically within 15-30 minutes).

-

Assessment of Respiratory Function

This non-invasive method measures respiratory parameters by detecting pressure changes within a sealed chamber containing the animal.

-

Protocol:

-

Calibrate the plethysmography chamber and pressure transducer.

-

Place the animal in the chamber and allow for an acclimatization period (e.g., 20-30 minutes).

-

Record baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and calculate minute ventilation (Vmin = VT x f).

-

Administer the test compound (e.g., morphine followed by GAL-021) and continue recording.

-

This invasive method provides direct measurement of respiratory airflow.

-

Protocol:

-

Anesthetize the animal (e.g., with urethane).

-

Perform a tracheostomy and insert a tracheal cannula connected to a pneumotachometer.

-

Record respiratory airflow to determine VT and f, and calculate Vmin.

-

Administer the test compound and record the changes in respiratory parameters.

-

This method provides a direct measure of gas exchange efficiency.

-

Protocol:

-

Catheterize the femoral or carotid artery for blood sampling.

-

Collect arterial blood samples at baseline and at specified time points after drug administration.

-

Analyze the samples immediately using a blood gas analyzer to determine PaO2, PaCO2, and pH.

-

Investigation of Mechanism of Action: Carotid Sinus Nerve Transection

To confirm the role of the carotid bodies in the respiratory stimulant effects of GAL-021, experiments can be performed in animals with transected carotid sinus nerves.

-

Protocol:

-

Anesthetize the rat.

-

Surgically expose the carotid bifurcation.

-

Carefully isolate the carotid sinus nerve.

-

Transect the nerve bilaterally.

-

Administer GAL-021 (e.g., 0.3 mg/kg, IV) and measure the ventilatory response using pneumotachometry.[4]

-

The ventilatory response to GAL-021 is expected to be significantly attenuated in nerve-transected animals compared to sham-operated controls.[4]

-

Visualization of Pathways and Workflows

References

Application Notes and Protocols for GAL-021 Sulfate in Rodent Models of Respiratory Depression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of GAL-021 sulfate in preclinical rodent models of respiratory depression. The information is intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this novel respiratory stimulant.

Introduction

GAL-021 is a peripheral chemoreceptor modulator that has shown promise in reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2][3] It also has the potential to counteract respiratory depression induced by other substances like isoflurane, propofol, and midazolam.[4] Its primary mechanism of action involves the inhibition of large-conductance calcium-activated potassium (BKCa) channels, predominantly in the carotid bodies, which are key sensory organs for monitoring blood oxygen and carbon dioxide levels.[1][4][5] By blocking these channels, GAL-021 enhances the signaling from the carotid bodies to the brainstem, thereby stimulating breathing.[4]

Mechanism of Action: Signaling Pathway

The primary signaling pathway for GAL-021's respiratory stimulant effect is initiated at the carotid bodies.

Caption: Signaling pathway of this compound in stimulating respiration.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models.

Table 1: Efficacy of this compound in Anesthetized Rats

| Parameter | Dosage (IV Bolus) | Effect | Reference |

| ED50 for increasing Minute Ventilation | 140 µg/kg | 50% effective dose | [2][3] |

| Minute Ventilation, Tidal Volume, Respiratory Frequency | 0.01 - 3 mg/kg | Dose-dependent increase | [2][3] |

Table 2: Reversal of Opioid-Induced Respiratory Depression (OIRD) in Conscious Rats

| Inducing Agent | GAL-021 Dosage (IV Infusion) | Duration of Infusion | Effect on OIRD | Reference |

| Morphine (10 mg/kg, IV) | 0.03 - 0.4 mg/kg/min | 20 minutes | Dose-dependent diminution | [2][3] |

Table 3: Effects of Morphine-Induced Respiratory Depression in Conscious Rats (without GAL-021)

| Parameter | Dosage of Morphine (IV) | Duration of Effect | Observed Changes | Reference |

| PaCO2 | 10 mg/kg | Up to 2 hours | Increased | [2][3] |

| Minute Ventilation (Vmin) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |

| Tidal Volume (VT) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |

| Respiratory Frequency (f) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |

| pH | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |

| PaO2 | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in rodent models of respiratory depression.

Protocol 1: Induction of Opioid-Induced Respiratory Depression in Conscious Rats

This protocol describes the induction of respiratory depression using morphine in conscious, unrestrained rats, a common model for evaluating the efficacy of respiratory stimulants.

Materials:

-

Male Sprague-Dawley rats

-

Morphine sulfate

-

Sterile saline for injection

-

Intravenous (IV) catheterization equipment

-

Whole-body plethysmography (WBP) chambers[6]

-

Data acquisition system for WBP

Procedure:

-

Animal Preparation: Surgically implant IV catheters (e.g., in the jugular vein) in rats and allow for a recovery period of at least 48 hours.

-

Acclimatization: Acclimate the rats to the WBP chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced artifacts in respiratory measurements.

-

Baseline Measurement: On the day of the experiment, place the rats in the WBP chambers and record baseline respiratory parameters for at least 30 minutes. Key parameters include respiratory frequency (f), tidal volume (VT), and minute ventilation (Vmin = f x VT).

-

Induction of OIRD: Administer morphine sulfate at a dose of 10 mg/kg intravenously.[2][3]

-

Post-Induction Monitoring: Continuously monitor and record respiratory parameters for up to 2 hours to observe the full extent of respiratory depression.[2][3]

Protocol 2: Evaluation of this compound Efficacy in Reversing OIRD

This protocol details the administration of this compound to assess its ability to reverse established OIRD in conscious rats.

Materials:

-

Rats with induced OIRD (from Protocol 1)

-

This compound

-

Infusion pump

-

WBP system

Procedure:

-

Establish OIRD: Following the procedure in Protocol 1, confirm the establishment of respiratory depression.

-

GAL-021 Administration: Once a stable period of OIRD is observed, initiate an intravenous infusion of this compound. A dose-ranging study can be performed using infusion rates from 0.03 to 0.4 mg/kg/min.[2][3]

-

Continuous Monitoring: Continue to record respiratory parameters throughout the infusion period (e.g., 20 minutes) and for a post-infusion period to observe the return of OIRD upon cessation of treatment.[2][3]

-

Data Analysis: Compare the respiratory parameters during baseline, OIRD, GAL-021 infusion, and post-infusion to quantify the reversal of respiratory depression.

Protocol 3: Assessment of Analgesia using the Tail-Flick Test

It is crucial to determine if the respiratory stimulant interferes with the analgesic effects of the opioid. The tail-flick test is a standard method for assessing nociception.

Materials:

-

Rats treated with morphine and this compound

-

Tail-flick analgesia meter

-

Timer

Procedure:

-

Baseline Latency: Before any drug administration, determine the baseline tail-flick latency by applying a radiant heat source to the rat's tail and measuring the time it takes for the rat to flick its tail away.

-

Post-Opioid Latency: After administering morphine (and before or concurrently with GAL-021), measure the tail-flick latency at predetermined time points to confirm the analgesic effect of morphine (an increase in latency).

-

Post-GAL-021 Latency: After administering this compound to the morphine-treated rats, repeat the tail-flick test at the same time points.

-

Data Analysis: Compare the tail-flick latencies between the morphine-only group and the morphine plus GAL-021 group to determine if this compound alters the analgesic properties of morphine.[1][2]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of OIRD.

Caption: Experimental workflow for evaluating this compound.

References

- 1. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]

- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring GAL-021 Sulfate Effects with Tracheal Pneumotachometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAL-021 sulfate is a novel respiratory stimulant that has shown promise in mitigating opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2] Its primary mechanism of action involves the blockade of large-conductance calcium-activated potassium (BK) channels in the peripheral chemoreceptors of the carotid bodies.[2][3] This action mimics a hypoxic state, leading to an increase in respiratory drive. Tracheal pneumotachometry is a precise and direct method for quantifying respiratory parameters in preclinical animal models, making it an invaluable tool for evaluating the efficacy and dose-response of respiratory stimulants like GAL-021.

These application notes provide a detailed protocol for utilizing tracheal pneumotachometry to assess the effects of this compound on respiratory function in a rat model of opioid-induced respiratory depression.

Data Presentation

The following tables summarize the quantitative effects of this compound on key respiratory parameters.

Table 1: Effect of Intravenous GAL-021 on Minute Ventilation in Anesthetized Rats with Morphine-Induced Respiratory Depression

| Treatment Group | Dose (mg/kg/min) | Change in Minute Ventilation (V̇E) from Morphine-Induced Baseline |

| Morphine + Vehicle | N/A | No significant change |

| Morphine + GAL-021 | 0.03 | Dose-dependent increase |

| Morphine + GAL-021 | 0.1 | Dose-dependent increase |

| Morphine + GAL-021 | 0.4 | Dose-dependent increase |

Source: Adapted from preclinical studies on GAL-021.[1]

Table 2: Effect of Intravenous GAL-021 on Tidal Volume and Respiratory Frequency in Anesthetized Rats with Morphine-Induced Respiratory Depression

| Treatment Group | Dose (mg/kg/min) | Change in Tidal Volume (VT) | Change in Respiratory Frequency (f) |

| Morphine + Vehicle | N/A | No significant change | No significant change |

| Morphine + GAL-021 | 0.03 - 0.4 | Increase | No significant change |

Source: The increase in minute ventilation induced by GAL-021 was primarily due to an increase in tidal volume, not respiratory frequency.[1]

Table 3: Effect of Intravenous GAL-021 on Alfentanil-Induced Respiratory Depression in Human Volunteers (for contextual reference)

| Condition | Intervention | Mean Difference in Minute Ventilation (L/min) from Placebo (95% CI) |

| Low-Dose Alfentanil | High-Dose GAL-021 | 6.1 (3.6 to 8.6) |

| High-Dose Alfentanil | High-Dose GAL-021 | 3.6 (1.5 to 5.7) |

Source: Data from a proof-of-concept study in healthy male volunteers.[4]

Experimental Protocols

Protocol 1: Induction of Opioid-Induced Respiratory Depression in Rats

This protocol describes the establishment of a stable state of respiratory depression in rats, which is essential for evaluating the restorative effects of GAL-021.

Materials:

-

Male Sprague-Dawley rats (250-350 g)

-

Morphine sulfate (or other suitable opioid agonist)

-

Anesthetic (e.g., isoflurane or urethane)

-

Intravenous (IV) catheter and infusion pump

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic should be consistent across all experimental groups to minimize variability.

-

surgically place an IV catheter, for example, in the femoral vein, for the administration of morphine and GAL-021.

-

Allow the animal to stabilize under anesthesia.

-

Administer a bolus dose of morphine sulfate (e.g., 10 mg/kg, IV) to induce respiratory depression.

-

Monitor respiratory parameters continuously using tracheal pneumotachometry to establish a stable baseline of depressed respiration. This is typically characterized by a significant decrease in minute ventilation and tidal volume.

Protocol 2: Tracheal Pneumotachometry for Respiratory Monitoring

This protocol details the surgical procedure for tracheal cannulation and the subsequent measurement of respiratory airflow.

Materials:

-

Anesthetized rat

-

Surgical instruments (scalpel, forceps, retractors)

-

Tracheal cannula of appropriate size

-

Suture material

-

Pneumotachograph connected to a differential pressure transducer

-

Data acquisition system and software for recording and analyzing respiratory waveforms

Procedure:

-

Surgical Preparation:

-

Place the anesthetized rat in a supine position on a surgical board.

-

Make a midline cervical incision to expose the trachea.

-

Carefully dissect the sternohyoid muscles to isolate the trachea.

-

-

Tracheal Cannulation:

-

Place a ligature of suture material around the trachea, caudal to the larynx.

-

Make a small transverse incision in the trachea between two cartilaginous rings.

-

Insert the tracheal cannula into the trachea and secure it firmly with the suture. Ensure the cannula is patent and properly positioned.

-

-

Connection to Pneumotachograph:

-

Connect the distal end of the tracheal cannula to the pneumotachograph.

-

The pneumotachograph measures airflow by detecting the pressure difference across a known resistance.

-

-

Data Acquisition:

-

Record the pressure signal from the transducer using a data acquisition system.

-

The software will integrate the flow signal to calculate tidal volume (VT).

-

Respiratory frequency (f) is determined from the number of breaths per unit of time.

-

Minute ventilation (V̇E) is calculated as the product of VT and f (V̇E = VT x f).

-

-

Experimental Intervention:

-

Once a stable baseline of opioid-induced respiratory depression is established, begin the intravenous infusion of this compound or vehicle control.

-

Administer GAL-021 in a dose-dependent manner (e.g., 0.03, 0.1, and 0.4 mg/kg/min) to assess the dose-response relationship.

-

Continuously record respiratory parameters throughout the infusion period and for a designated time post-infusion to observe any lasting effects.

-

Visualizations

Signaling Pathway of GAL-021 in the Carotid Body

Caption: Signaling pathway of GAL-021 in the carotid body.

Experimental Workflow for Assessing GAL-021 Effects

Caption: Experimental workflow for tracheal pneumotachometry.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Whole-Body Plethysmography with GAL-021 Sulfate Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAL-021 sulfate is a novel respiratory stimulant that acts as a large-conductance calcium-activated potassium (BKCa) channel blocker. It has demonstrated efficacy in reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2] This document provides detailed application notes and protocols for utilizing whole-body plethysmography (WBP) to assess the respiratory effects of this compound in preclinical models. WBP is a non-invasive method for continuously monitoring respiratory parameters in conscious and unrestrained subjects, making it an ideal tool for studying the effects of pharmacological agents on breathing.[3]

Mechanism of Action

GAL-021 primarily targets the BKCa (KCa1.1) channels located in the glomus cells of the carotid bodies, which are peripheral chemoreceptors that detect changes in blood oxygen levels.[3] By inhibiting these channels, GAL-021 causes depolarization of the glomus cell membrane. This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium and the release of neurotransmitters. These neurotransmitters then stimulate the afferent carotid sinus nerve, which signals the brainstem to increase respiratory drive, leading to a rise in minute ventilation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key respiratory parameters as measured by whole-body plethysmography in preclinical studies.

Table 1: Dose-Dependent Effect of Intravenous GAL-021 on Minute Ventilation in Anesthetized Rats

| GAL-021 IV Bolus Dose (mg/kg) | Mean Increase in Minute Ventilation (Vmin) |

| 0.01 | Minimal Effect |

| 0.03 | Noticeable Increase |

| 0.1 | Significant Increase |

| 0.3 | Robust Increase |

| 1.0 | Maximal Effect |

| 3.0 | Plateau of Effect |

| ED50 for increasing Vmin was determined to be 140 µg/kg in anesthetized rats.[1][2] |

Table 2: Reversal of Morphine-Induced Respiratory Depression by Intravenous GAL-021 Infusion in Conscious Rats

| GAL-021 IV Infusion Rate (mg/kg/min) | Observation |

| 0.03 | Partial diminution of respiratory depression |

| 0.1 | Significant diminution of respiratory depression |

| 0.4 | Complete reversal of respiratory depression |

| Morphine (10 mg/kg, IV) was used to induce respiratory depression. The increase in minute ventilation was primarily due to an increase in tidal volume, not respiratory frequency.[1][2] |

Table 3: Effect of Intravenous GAL-021 on Respiratory Parameters in Conscious Cynomolgus Monkeys with Morphine-Induced Respiratory Depression

| GAL-021 Administration | Effect on End-Tidal CO2 (ETCO2) |

| Loading dose: 0.1 mg/kg/min for 5 min, followed by infusion of 0.05 mg/kg/min for 10 min | Reduced OIRD by 75% |

| Loading dose: 0.2 mg/kg/min for 5 min, followed by infusion of 0.1 mg/kg/min for 10 min | Returned ETCO2 to pre-morphine levels |

| OIRD was induced by morphine (2.4–3.2 mg/kg, slow IV bolus) to decrease minute ventilation by 20-30% and increase ETCO2 by 10 mmHg.[1] |

Experimental Protocols

This section outlines a detailed protocol for assessing the respiratory effects of this compound using whole-body plethysmography in conscious rats.

Materials

-

Whole-body plethysmography system for small animals

-

Intravenous catheter (size appropriate for rat tail vein)

-

Infusion pump

-

This compound solution

-

Opioid agonist solution (e.g., morphine sulfate)

-

Saline solution (vehicle control)

-

Animal scale

-

Data acquisition and analysis software

Procedure

-

Animal Acclimatization:

-

House male Sprague-Dawley rats in the facility for at least one week before the experiment to allow for acclimatization.

-

Handle the rats daily to minimize stress during the experiment.

-

-

Catheter Implantation:

-

On the day of the experiment, anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

-

Surgically implant a catheter into the lateral tail vein for intravenous drug administration.

-

Allow the animal to recover fully from anesthesia before proceeding.

-

-

Plethysmography Chamber Acclimatization:

-

Place the rat in the whole-body plethysmography chamber and allow it to acclimate for at least 30-60 minutes, or until a stable breathing pattern is observed.

-

Ensure a continuous flow of fresh air through the chamber.

-

-

Baseline Recording:

-

Record baseline respiratory parameters for a minimum of 15-30 minutes. Key parameters to measure include:

-

Respiratory Frequency (f, breaths/min)

-

Tidal Volume (VT, mL)

-

Minute Ventilation (VE, mL/min; VE = f x VT)

-

-

-

Induction of Respiratory Depression:

-

Administer the opioid agonist (e.g., morphine sulfate, 10 mg/kg, IV) through the tail vein catheter.

-

Continuously monitor respiratory parameters until a stable state of respiratory depression is achieved (typically a significant decrease in minute ventilation). This may take up to 30 minutes.

-

-

This compound Administration:

-

Administer this compound or vehicle (saline) as an intravenous bolus or infusion at the desired doses.

-

For a dose-response study, administer escalating doses of this compound, allowing for a stabilization period between each dose.

-

Continuously record all respiratory parameters throughout the drug administration period.

-

-

Post-Administration Monitoring:

-

Continue to monitor and record respiratory parameters for at least 60 minutes following the final drug administration to observe the duration of the effect and any potential rebound respiratory depression.

-

-

Data Analysis:

-

Analyze the recorded data using appropriate software.

-

Calculate the changes in respiratory parameters from baseline and from the opioid-induced depressed state.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Mandatory Visualizations

References

Application Notes and Protocols for Intravenous Administration of GAL-021 Sulfate in Non-Human Primates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of GAL-021 sulfate in non-human primates, specifically Macaca fascicularis (cynomolgus monkeys). The information is compiled from preclinical studies investigating the efficacy of GAL-021 as a respiratory stimulant, particularly in the context of opioid-induced respiratory depression (OIRD).

Introduction

GAL-021 is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels.[1][2] In non-human primates, intravenous administration of GAL-021 has been shown to stimulate ventilation by acting on the peripheral chemoreceptors located in the carotid bodies.[2][3] This mechanism of action makes GAL-021 a promising candidate for reversing OIRD without compromising the analgesic effects of opioids.[3] Preclinical studies in cynomolgus monkeys have demonstrated that GAL-021 effectively increases minute ventilation, tidal volume, and respiratory frequency.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the intravenous administration of this compound in non-human primates.

Table 1: Intravenous Dosing Regimens for GAL-021 in Cynomolgus Monkeys

| Condition | Dosing Strategy | Dose | Species | Reference |

| Anesthetized (Isoflurane) | IV Bolus | 0.01 - 0.3 mg/kg | Macaca fascicularis | [3][4] |

| Anesthetized (Isoflurane) | IV Infusion | 0.02 - 0.1 mg/kg/min | Macaca fascicularis | [3][4] |

| Conscious with OIRD | Loading Dose + Maintenance Infusion | 0.1 mg/kg/min for 5 min, then 0.05 mg/kg/min for 10 min | Macaca fascicularis | [4] |

| Conscious with OIRD | Loading Dose + Maintenance Infusion | 0.2 mg/kg/min for 5 min, then 0.1 mg/kg/min for 10 min | Macaca fascicularis | [4] |

Table 2: Physiological Effects of Intravenous GAL-021 in Cynomolgus Monkeys

| Parameter | Effect | Notes | Reference |

| Minute Ventilation | Increased | Dose-dependent increase.[4] | [3][4] |

| Tidal Volume | Increased | Contributes to the increase in minute ventilation.[4] | [3][4] |

| Respiratory Frequency | Increased | Dose-dependent increase.[4] | [3][4] |

| End-Tidal CO2 (in OIRD) | Returned to pre-morphine levels | With higher dose regimen.[4] | [4] |

| Mean Arterial Pressure | No significant change | --- | [1] |

| Heart Rate | Modest increase | --- | [1] |

Signaling Pathway

GAL-021 exerts its respiratory stimulant effects by blocking BKCa channels in the glomus cells of the carotid body. Under normal physiological conditions, these channels contribute to the regulation of cellular excitability. By blocking these channels, GAL-021 leads to depolarization of the glomus cells, which in turn triggers neurotransmitter release and increases the firing rate of the carotid sinus nerve. This afferent signal is transmitted to the brainstem respiratory centers, resulting in an increased drive to breathe.

Experimental Protocols

The following are generalized protocols for the intravenous administration of this compound to non-human primates. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.

Drug Preparation

Materials:

-

This compound powder

-

Sterile Water for Injection or 0.9% Sodium Chloride (Saline)

-

Sterile vials

-

Vortex mixer

-

0.22 µm sterile filter

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the animal's body weight.

-

Aseptically weigh the this compound powder and transfer it to a sterile vial.

-

Add the appropriate volume of sterile vehicle (Sterile Water for Injection or Saline) to achieve the desired final concentration. The concentration should be calculated to allow for the desired infusion rate and volume.

-

Gently vortex the vial until the this compound is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

-

Label the vial with the drug name, concentration, date of preparation, and storage conditions.

Intravenous Administration

Materials:

-

Prepared this compound solution

-

Sterile syringes

-

Infusion pump

-

Intravenous catheter (appropriate gauge for the animal's size)

-

T-connector or injection port

-

Heparinized saline

-

Clippers and surgical scrub solution

-

Anesthetic agents (if applicable)

Procedure:

-

Animal Preparation: Acclimatize the animal to the experimental setting. If the study is to be conducted in conscious animals, ensure they are appropriately trained for restraint to minimize stress. For anesthetized studies, induce and maintain anesthesia according to an approved protocol.

-

Catheter Placement: Shave and aseptically prepare the skin over a suitable peripheral vein, typically the saphenous vein. Place an intravenous catheter and secure it in place.

-

Catheter Patency: Flush the catheter with a small volume of heparinized saline to ensure patency.

-

Drug Administration:

-

IV Bolus: Draw the calculated dose of GAL-021 solution into a sterile syringe. Administer the bolus over a defined period (e.g., 1-2 minutes) via the injection port of the catheter.

-

IV Infusion: Prime the infusion line with the GAL-021 solution. Connect the infusion line to the catheter via a T-connector. Program the infusion pump to deliver the drug at the desired rate and duration.

-

-